VH032-PEG2-NH2 hydrochloride; VHL Ligand-Linker Conjugates 3 hydrochloride; E3 ligase Ligand-Linker Conjugates 6
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Overview
Description
(S,R,S)-AHPC-PEG2-NH2 (hydrochloride) is a compound used primarily in the field of targeted protein degradation. It is a ligand-linker conjugate that facilitates the recruitment of the von Hippel-Lindau (VHL) protein, which is crucial for the degradation of target proteins via the proteolysis-targeting chimera (PROTAC) technology . This compound is particularly valuable in the synthesis of molecules designed for targeted protein degradation, making it a significant tool in chemical biology and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-PEG2-NH2 (hydrochloride) involves multiple steps, starting with the preparation of the AHPC core structure. The core structure is then linked to a polyethylene glycol (PEG) chain, which is further functionalized with an amine group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-PEG2-NH2 (hydrochloride) typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in powder or crystalline form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-PEG2-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the AHPC core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
(S,R,S)-AHPC-PEG2-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules in chemical biology.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Plays a crucial role in the development of targeted therapies for diseases such as cancer by enabling the selective degradation of disease-causing proteins.
Industry: Utilized in the production of specialized reagents and tools for biochemical research.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-PEG2-NH2 (hydrochloride) involves the recruitment of the VHL protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The compound’s PEG2 linker enhances its solubility and facilitates its interaction with target proteins, making it an effective tool for targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
(S,R,S)-AHPC-PEG1-NH2 (hydrochloride): Similar structure but with a shorter PEG linker.
(S,R,S)-AHPC-piperazine-pyridine-alkyne-NH2 (hydrochloride): Contains a piperazine-pyridine moiety instead of the PEG linker.
(S,S,S)-AHPC hydrochloride: An inactive derivative used as a negative control in experiments
Uniqueness
(S,R,S)-AHPC-PEG2-NH2 (hydrochloride) is unique due to its specific PEG2 linker, which provides enhanced solubility and flexibility compared to other similar compounds. This makes it particularly effective in the synthesis of PROTACs and other molecules designed for targeted protein degradation .
Properties
Molecular Formula |
C28H42ClN5O6S |
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Molecular Weight |
612.2 g/mol |
IUPAC Name |
1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H |
InChI Key |
SYAOHFUUVWFWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl |
Origin of Product |
United States |
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